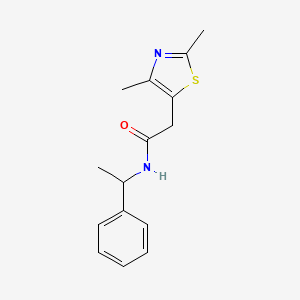

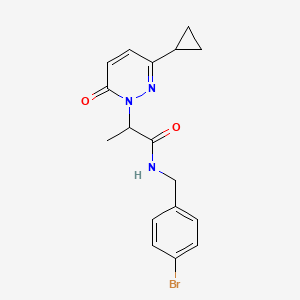

2-(2,4-dimethylthiazol-5-yl)-N-(1-phenylethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dimethylthiazol-5-yl)-N-(1-phenylethyl)acetamide, also known as MTT, is a yellow tetrazolium salt commonly used in cell viability assays. The compound is widely used in scientific research to determine the efficacy of drugs and other experimental treatments on cell growth and proliferation.

Scientific Research Applications

Anticancer Activities

The synthesis of thiazol-2-yl acetamide derivatives, including compounds structurally related to 2-(2,4-dimethylthiazol-5-yl)-N-(1-phenylethyl)acetamide, has been explored for their potential anticancer activities. For instance, derivatives synthesized by reacting imidazole-thione derivatives with chloroacetamides have shown significant anticancer activity against a variety of human tumor cell lines, particularly against melanoma-type cell lines. These compounds' structures were confirmed through spectroscopic methods, and their anticancer efficacy was tested by the National Cancer Institute against multiple neoplastic cancer types, showcasing promising results in melanoma cell lines (Duran & Demirayak, 2012).

pKa Determination and Drug Precursor Applications

The pKa values of newly synthesized N-(benzothiazole-2-yl) acetamide derivatives, which share a similar chemical backbone with 2-(2,4-dimethylthiazol-5-yl)-N-(1-phenylethyl)acetamide, have been determined to aid in understanding their drug-like properties. These derivatives have been identified as drug precursors, and their acidity constants were determined using UV spectroscopic studies. The research revealed that the first protonation of these compounds occurs on the nitrogen at the imidazole ring, which is crucial for their biological activity and solubility, potentially influencing their application as pharmaceuticals (Duran & Canbaz, 2013).

Potential Antipsychotic Agents

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has indicated that compounds structurally related to 2-(2,4-dimethylthiazol-5-yl)-N-(1-phenylethyl)acetamide could have antipsychotic-like properties in behavioral animal tests. These compounds do not interact with dopamine receptors like conventional antipsychotic agents, suggesting a novel mechanism of action. The synthesis and pharmacological evaluation of these derivatives show potential as antipsychotic agents without the typical side effects associated with dopamine receptor antagonism (Wise et al., 1987).

Synthesis and Structural Characterization

The synthesis and biological activity of various acetamide derivatives, including those similar to 2-(2,4-dimethylthiazol-5-yl)-N-(1-phenylethyl)acetamide, have been extensively studied. These studies include the synthesis of compounds and their structural characterization using NMR, IR, and mass spectroscopy. Such research contributes to the understanding of the structural requirements for biological activity and provides a foundation for the development of new therapeutics (Hu Jingqian et al., 2016).

Antimicrobial and Hemolytic Activity

A series of 2-substituted 1,3,4-oxadiazole compounds, akin to 2-(2,4-dimethylthiazol-5-yl)-N-(1-phenylethyl)acetamide, were synthesized and evaluated for their antimicrobial and hemolytic activities. These studies are crucial for identifying potential antimicrobial agents with low toxicity. The synthesized compounds were screened against various microbial species, showing variable activities that could inform the development of new antimicrobial drugs (Gul et al., 2017).

properties

IUPAC Name |

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-10(13-7-5-4-6-8-13)17-15(18)9-14-11(2)16-12(3)19-14/h4-8,10H,9H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGBCRLEPIGPSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CC(=O)NC(C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dimethylthiazol-5-yl)-N-(1-phenylethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine](/img/structure/B2916346.png)

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2916353.png)

![6-(3-Fluorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2916356.png)

![(3-fluoropyridin-4-yl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2916359.png)

![methyl 3-carbamoyl-2-(4-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2916365.png)

![5-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2916366.png)

![5-((3-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2916369.png)